1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one
Description
Introduction to Research Context
Historical Development of Pyrrolone-Thiazole Hybrid Compounds
The synthesis of thiazole derivatives dates to the late 19th century, with Arthur Hantzsch’s pioneering work on the Hantzsch thiazole synthesis, which remains a cornerstone in heterocyclic chemistry. This method involves the reaction of haloketones with thioamides to form thiazole rings, a process later adapted for creating hybrid structures. Pyrrolones, characterized by a five-membered lactam ring, emerged as pharmacophores in the mid-20th century due to their structural similarity to natural alkaloids.
The hybridization of pyrrolone and thiazole scaffolds began gaining traction in the 2000s, driven by the need for multitarget therapeutics. Early efforts focused on combining pyrrole’s electron-rich environment with thiazole’s sulfur-mediated bioactivity. For example, Mohamed Salem et al. (2021) synthesized pyrrole-thiazole hybrids demonstrating potent antimicrobial effects, highlighting the synergistic potential of such hybrids. The compound under review represents an advanced iteration of these efforts, incorporating fluorophenyl and diethylaminoethyl groups to enhance pharmacokinetic properties.
Key Milestones in Pyrrolone-Thiazole Hybrid Development
| Year | Development | Reference |
|---|---|---|
| 1887 | Hantzsch thiazole synthesis reported | |
| 2021 | Antimicrobial pyrrole-thiazoles synthesized | |
| 2018 | Spiro pyrrolizine-thiazoles via cycloaddition |
Position in Contemporary Medicinal Chemistry Research
In modern drug discovery, pyrrolone-thiazole hybrids are investigated for their ability to interact with diverse biological targets. The compound’s thiazole moiety facilitates hydrogen bonding and π-π stacking with enzyme active sites, while the pyrrolone lactam enhances metabolic stability. Recent studies emphasize structural diversification:
- Spiro Hybrids : The 2018 synthesis of spiro pyrrolizine-thiazoles via (3+2) cycloaddition introduced three-dimensional complexity, improving target selectivity.
- Fluorine Incorporation : The 2-fluorophenyl group in this compound enhances lipid solubility and bioavailability, a strategy validated in kinase inhibitor development.
Comparative Bioactivity of Recent Pyrrolone-Thiazole Hybrids
| Hybrid Structure | Biological Activity | Target | |
|---|---|---|---|
| Spiro pyrrolizine-thiazole | Anticancer | Tubulin | |
| Pyrrole-thiazolidinone | Antimicrobial | DNA gyrase | |
| Target Compound | Under investigation | Multiple |
Research Significance in Heterocyclic Chemistry
The fusion of pyrrolone and thiazole addresses two critical challenges in drug design: bioavailability and resistance mitigation . Thiazole’s sulfur atom enhances membrane permeability, while the pyrrolone ring’s rigidity reduces off-target interactions. Hybridization also disrupts bacterial efflux pumps, as demonstrated in thiourea-pyrrole hybrids. Computational studies suggest the diethylaminoethyl side chain in this compound may facilitate blood-brain barrier penetration, expanding potential CNS applications.
Current Academic Investigation Landscape
Recent publications (2021–2025) highlight three research fronts:
- Synthetic Methodology : Innovations like catalyst-free multicomponent reactions (e.g., ninhydrin-proline-maleimide systems) enable rapid diversification.
- Computational Design : Molecular docking studies optimize substituent effects; the fluorophenyl group’s electrostatic profile is predicted to enhance kinase binding.
- Biological Screening : Focus areas include antimicrobial resistance reversal and antiproliferative activity against solid tumors.
Recent Studies on Pyrrolone-Thiazole Hybrids (2021–2025)
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FN3O3S/c1-5-25(6-2)11-12-26-18(15-9-7-8-10-16(15)23)17(20(28)22(26)29)19(27)21-13(3)24-14(4)30-21/h7-10,18,28H,5-6,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNCQQTWZYUBPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.
Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a condensation reaction involving an amine and a carbonyl compound, followed by cyclization.
Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through an alkylation reaction, where an appropriate alkyl halide reacts with a secondary amine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent).
Major Products Formed:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: Investigation of its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with its targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Target Compound vs. 1-[2-(Diethylamino)ethyl]-5-(3,4-Dimethoxyphenyl)-3-Hydroxy-4-(Thiophene-2-Carbonyl)-1H-Pyrrol-2(5H)-one ()
- Key Difference : The thiophene-2-carbonyl group replaces the 2,4-dimethylthiazole-5-carbonyl.
- Implications :
Target Compound vs. 1-[2-(Diethylamino)ethyl]-4-(Furan-2-Carbonyl)-3-Hydroxy-5-(3-Propoxyphenyl)-1H-Pyrrol-2(5H)-one ()
- Key Difference : Furan-2-carbonyl replaces the thiazole group; 3-propoxyphenyl substitutes 2-fluorophenyl.
- The propoxyphenyl group’s larger size and alkoxy chain may decrease membrane permeability compared to the compact 2-fluorophenyl .
Aryl Substituents and Planarity
Comparison with 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole ()
- Key Difference : The target compound’s 2-fluorophenyl vs. multiple fluorophenyl-triazole groups in .
- Implications :
Functional Group Modifications
Comparison with 2-((3-Hydroxyphenyl)Amino)-4-(4-Methyl-2-(Methylamino)-Thiazol-5-yl)Pyrimidine-5-Carbonitrile ()
- Key Difference: Pyrimidine core vs. pyrrol-2-one; methylamino-thiazole vs. dimethylthiazole-carbonyl.
- Implications: Pyrimidine’s rigidity may enhance selectivity but reduce conformational adaptability compared to the flexible pyrrol-2-one. The methylamino group in could form additional hydrogen bonds, whereas the dimethylthiazole in the target prioritizes hydrophobicity .
Biological Activity
1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic organic compound with a complex structure that includes various functional groups. Its potential biological activities make it a candidate for further research in medicinal chemistry, particularly in the development of new pharmaceuticals.
Chemical Structure and Properties
The compound has the following IUPAC name:
1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(2-fluorophenyl)-2H-pyrrol-5-one . Its molecular formula is with a molecular weight of 414.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H26FN3O3S |
| Molecular Weight | 414.5 g/mol |
| IUPAC Name | 1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(2-fluorophenyl)-2H-pyrrol-5-one |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the diethylamino group enhances its lipophilicity, which may improve its permeability across cellular membranes. The hydroxy group can participate in hydrogen bonding, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications on the thiazole ring can enhance cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest.
Case Study:
In a study evaluating substituted pyrazole-based kinase inhibitors, compounds with similar structural motifs demonstrated potent activity against cancer cell lines such as HCT116 and MM1S, with IC50 values as low as 0.002 µM . This suggests that the compound may also possess similar anticancer properties.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have shown promising results. The incorporation of thiazole and pyrrole moieties has been linked to enhanced antimicrobial efficacy against a range of bacterial strains.
Research Findings:
A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity, showing significant inhibition against Gram-positive and Gram-negative bacteria . This indicates potential for the compound in treating bacterial infections.
Comparative Analysis with Similar Compounds
The presence of the fluorine atom in this compound differentiates it from other similar structures that lack this feature. The fluorine substituent is known to increase metabolic stability and lipophilicity, which can enhance biological activity.
| Compound Name | Key Differences | Biological Activity Potential |
|---|---|---|
| 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-phenyl-3-hydroxy-1H-pyrrol-2(5H)-one | Lacks fluorine atom | Moderate |
| 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-chlorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one | Contains chlorine instead of fluorine | Lower than fluorinated variant |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound, considering its multi-functional substituents?
- Methodology :
- Stepwise functionalization : Prioritize the assembly of the pyrrolone core (e.g., via base-assisted cyclization of substituted dihydro-2H-pyrrol-2-ones) before introducing the 2,4-dimethylthiazole carbonyl and diethylaminoethyl groups .
- Solvent/catalyst selection : Use Pd(PPh₃)₄-catalyzed cross-coupling reactions for aryl substitutions (e.g., fluorophenyl groups), as demonstrated in analogous pyrazole-based syntheses .
- Purification : Employ gradient column chromatography with ethyl acetate/hexane mixtures to isolate intermediates, followed by recrystallization for final purity .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodology :
- 1H/13C NMR : Assign signals for the pyrrolone hydroxyl (δ ~10–12 ppm), fluorophenyl protons (δ ~7.2–7.6 ppm), and diethylaminoethyl methyl groups (δ ~1.0–1.5 ppm) .
- HRMS : Verify molecular weight (C₂₃H₂₈FN₃O₃S expected) with <2 ppm error .
- FTIR : Confirm carbonyl stretches (1650–1750 cm⁻¹) and hydroxyl bands (3200–3500 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 2-fluorophenyl and diethylaminoethyl groups?
- Methodology :
- Analog synthesis : Replace the 2-fluorophenyl with 4-fluorophenyl or chlorophenyl groups to assess halogen positioning effects. Modify the diethylaminoethyl chain to dimethylaminoethyl or pyrrolidinylethyl to probe amine functionality .
- Biological assays : Test analogs for kinase inhibition (e.g., via ATP-binding displacement assays) or GPCR modulation (e.g., cAMP accumulation assays) .
- Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or β-adrenergic receptors) based on substituent hydrophobicity and steric bulk .
Q. What strategies resolve contradictions in bioactivity data across structurally similar pyrrolone derivatives?
- Methodology :
- Meta-analysis : Compare IC₅₀ values from independent studies (e.g., for antimicrobial or anti-inflammatory activity) and normalize data using standardized assay protocols .
- Solubility correction : Account for differences in DMSO/PBS solubility ratios, which may artificially inflate/deflate activity measurements .
- Orthogonal validation : Confirm key findings using SPR (surface plasmon resonance) for binding affinity and in vivo models (e.g., murine inflammation assays) .
Q. How can computational methods predict metabolic stability of the diethylaminoethyl group?
- Methodology :
- In silico metabolism : Use Schrödinger’s MetaSite to identify CYP450-mediated N-deethylation hotspots .
- MD simulations : Model the compound’s interaction with liver microsomes to estimate half-life (t₁/₂) and clearance rates .
- Experimental validation : Compare predictions with in vitro hepatocyte stability assays (e.g., LC-MS quantification of metabolites) .
Handling and Safety
Q. What precautions are essential for handling this compound’s fluorophenyl and hydroxyl groups?
- Methodology :
- PPE : Use nitrile gloves and fume hoods to prevent skin/eye exposure to fluorinated aromatic intermediates .
- Storage : Keep in amber vials under nitrogen at –20°C to prevent hydroxyl group oxidation .
- Waste disposal : Neutralize acidic/basic byproducts (e.g., from cyclization reactions) before aqueous disposal .
Data Analysis and Reporting
Q. How should researchers interpret conflicting crystallographic data for analogs with similar substituents?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
